Rimazolium Metilsulfate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl 1,6-dimethyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-3-carboxylate;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N2O3.CH4O4S/c1-4-18-13(17)10-8-14(3)11-7-5-6-9(2)15(11)12(10)16;1-5-6(2,3)4/h8-9H,4-7H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEISMQVOJUJKGE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C[N+](=C2CCCC(N2C1=O)C)C.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35615-72-6 (Parent) | |
| Record name | Rimazolium metilsulfate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028610846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10951276 | |
| Record name | 3-(Ethoxycarbonyl)-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10951276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28610-84-6 | |
| Record name | Rimazolium metilsulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28610-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rimazolium metilsulfate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028610846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Ethoxycarbonyl)-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10951276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rimazolium metilsulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | RIMAZOLIUM METILSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99YI50276I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Structural Modification Strategies in Academic Research
Synthetic Methodologies for Rimazolium (B1212454) Metilsulfate Production
The synthesis of Rimazolium Metilsulfate, chemically known as 3-(Ethoxycarbonyl)-6,7,8,9-tetrahydro-1,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidinium methyl sulfate (B86663), centers around the construction of its characteristic fused heterocyclic core, the pyrido[1,2-a]pyrimidine (B8458354) ring system.
Discussion of Reported Chemical Synthesis Routes for this compound
The initial preparation of this compound was reported by Z. Mészáros and colleagues in a Hungarian patent filed in 1970 and a subsequent paper in the journal Arzneimittel-Forschung in 1972. While the full experimental details from these primary sources are not readily accessible, the general synthetic approaches to the pyrido[1,2-a]pyrimidine scaffold provide insight into the likely chemical pathways.
The synthesis of pyrido[1,2-a]pyrimidin-4-ones typically involves the condensation of a 2-aminopyridine (B139424) derivative with a β-keto ester or a related 1,3-dicarbonyl compound. A general representation of this reaction is the cyclization of 2-aminopyridines with ethoxy methylene (B1212753) malonic diethyl ester (EMME). This reaction proceeds through an initial Michael addition followed by an intramolecular cyclization and subsequent elimination to form the fused pyrimidine (B1678525) ring.
For this compound, a plausible synthetic route would involve the reaction of a suitably substituted 2-aminopyridine with an appropriate dicarbonyl compound to form the core heterocyclic structure, followed by methylation to introduce the methyl sulfate salt.
Optimization Studies in this compound Synthesis for Research Applications
Academic literature specifically detailing the optimization of this compound synthesis for research applications is scarce. However, general principles of synthetic optimization can be applied to the synthesis of the pyrido[1,2-a]pyrimidine core. Optimization studies for similar heterocyclic syntheses often focus on several key parameters to improve reaction efficiency, yield, and purity for research-scale production. mdpi.com
Key Optimization Parameters:
| Parameter | Objective | Common Approaches |
| Catalyst | To increase reaction rate and yield. | Screening of various acid or base catalysts (e.g., Al2O3, iodine). mdpi.comtandfonline.com |
| Solvent | To improve solubility of reactants and facilitate the reaction. | Testing a range of solvents with varying polarities; solvent-free conditions under microwave irradiation. mdpi.com |
| Temperature | To provide sufficient energy for the reaction to proceed at an optimal rate. | Varying reaction temperatures, including the use of microwave heating to reduce reaction times. |
| Reactant Stoichiometry | To ensure complete conversion of the limiting reagent. | Adjusting the molar ratios of the starting materials. |
These optimization strategies are crucial for developing efficient and cost-effective synthetic routes, which are essential for producing the quantities of material needed for further pharmacological and toxicological research.
Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies
The exploration of a compound's pharmacological space through the synthesis of analogues is a cornerstone of medicinal chemistry. While specific SAR studies for this compound are not extensively published, the principles of chemical derivatization and rational design are applicable to its pyrido[1,2-a]pyrimidine scaffold.
Chemical Derivatization Approaches to Explore Pharmacological Space
Chemical derivatization involves the modification of a lead compound's structure to investigate how these changes affect its biological activity. For the pyrido[1,2-a]pyrimidine core, several positions are amenable to modification to explore the pharmacological space. SAR studies on other pyrido[1,2-a]pyrimidine derivatives have shown that substituents at various positions on the ring system can significantly influence their biological activity. nih.govscispace.com
Potential Derivatization Sites on the Pyrido[1,2-a]pyrimidine Scaffold:
Position 2: Modification of the substituent at this position has been shown to impact activity in other pyrido[1,2-a]pyrimidines. nih.govscispace.com
Position 3: Altering the ethoxycarbonyl group could influence potency and pharmacokinetic properties.
The Pyridine (B92270) Ring (Positions 6, 7, 8, 9): Introduction of various functional groups on the pyridine ring can modulate lipophilicity, electronic properties, and steric interactions with a biological target. nih.govscispace.com
Rational Design Principles for Novel this compound Congeners
Rational drug design utilizes the understanding of a biological target's three-dimensional structure to design molecules that are likely to bind to it with high affinity and selectivity. In the absence of a known specific target for this compound's analgesic effects, a ligand-based approach would be more applicable. This involves using the structure of this compound itself as a template to design novel congeners.
Principles for Designing Novel Congeners:
| Design Principle | Application to this compound |
| Isosteric Replacement | Replacing functional groups with other groups that have similar size, shape, and electronic properties to investigate their importance for activity. |
| Scaffold Hopping | Replacing the pyrido[1,2-a]pyrimidine core with other heterocyclic systems that can maintain a similar spatial arrangement of key functional groups. |
| Conformational Restriction | Introducing structural elements that reduce the flexibility of the molecule to lock it into a more active conformation. |
These design principles, guided by computational modeling and SAR data from related compounds, can lead to the development of novel congeners with potentially improved pharmacological profiles. eurekaselect.com
Advanced Synthetic Techniques Applied to this compound Research
Modern synthetic chemistry offers a range of advanced techniques that can accelerate the synthesis and purification of novel compounds for research. While their specific application to this compound has not been reported, these methods are widely used for the synthesis of other fused pyrimidine heterocycles. acs.orgnih.gov
Advanced Synthetic Techniques:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often leading to higher yields and purer products compared to conventional heating methods. This technique has been successfully applied to the synthesis of various pyrimidine derivatives. mdpi.comnih.gov
Solid-Phase Synthesis (SPS): SPS allows for the synthesis of libraries of related compounds in a more automated and high-throughput manner. The pyrimidine core can be constructed on a solid support, and various substituents can be introduced in a stepwise fashion. acs.org
Multicomponent Reactions (MCRs): MCRs involve the combination of three or more starting materials in a single reaction vessel to form a complex product in a highly efficient manner. One-pot syntheses of pyrido[1,2-a]pyrimidine derivatives have been reported. tandfonline.com
Flow Chemistry: In flow chemistry, reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion. This technique offers advantages in terms of safety, scalability, and control over reaction parameters.
The application of these advanced techniques to the synthesis of this compound and its analogues could significantly facilitate the exploration of its chemical and pharmacological properties.
Chiral Synthesis and Stereoselective Approaches in Related Compound Research
While specific research on the chiral synthesis of this compound is not extensively documented in publicly available literature, the broader field of pyrido[1,2-a]pyrimidin-4-one chemistry offers insights into potential stereoselective strategies. Rimazolium itself possesses a chiral center at the 6-position of the tetrahydro-4H-pyrido[1,2-a]pyrimidinium ring system. The development of enantiomerically pure forms of related compounds is often driven by the desire to improve therapeutic indices, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.
Research into the asymmetric synthesis of the core piperidine (B6355638) ring, a key structural component, provides a viable pathway to chiral pyrido[1,2-a]pyrimidinones. One such approach involves the use of chiral auxiliaries in "Asymmetric Electrophilic α-Amidoalkylation" reactions to produce stereoselective 2-substituted piperidine derivatives. znaturforsch.com These intermediates can then undergo intramolecular condensation to form hexahydropyrido[1,2-c]pyrimidinones, which are structurally related to the core of Rimazolium. znaturforsch.com Subsequent reduction and removal of the chiral auxiliary can yield enantiopure octahydro-1H-pyrido[1,2-c]pyrimidin-1-ones. znaturforsch.com
Another significant strategy for inducing chirality in related N-heterocyclic systems is through asymmetric hydrogenation. For instance, the enantioselective hydrogenation of N-benzyl-2-substituted pyridinium (B92312) salts has been achieved with excellent reactivity and enantioselectivity using iridium-phosphole catalysts. rsc.org This method provides a direct route to chiral piperidines from pyridinium precursors. Similarly, highly enantioselective hydrogenation of pyrrolo[1,2-a]pyrazinium salts has been accomplished using an Iridium catalyst, yielding up to 95% enantiomeric excess (ee). rsc.org These methodologies for creating chiral N-heterocycles could potentially be adapted for the synthesis of enantiomerically enriched Rimazolium precursors.
The synthesis of the specific enantiomer, (R)-6-Methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, highlights the feasibility of stereochemical control. The strategies to achieve this include the use of chiral catalysts or resolution techniques like chiral chromatography.
| Approach | Key Features | Potential Application to Rimazolium Synthesis |
| Asymmetric Electrophilic α-Amidoalkylation | Utilizes a chiral alkylaminocarbonyl unit as a chiral auxiliary for stereoselective synthesis of 2-substituted piperidines. znaturforsch.com | Synthesis of chiral piperidine precursors which can be cyclized to form the core pyridopyrimidinone structure of Rimazolium. znaturforsch.com |
| Asymmetric Hydrogenation | Employs chiral catalysts (e.g., Iridium-based) for the enantioselective reduction of pyridinium or related N-heteroaromatic salts. rsc.org | Direct formation of the chiral piperidine ring within a Rimazolium precursor from a pyridinium salt intermediate. rsc.org |
| Chiral Resolution | Separation of enantiomers from a racemic mixture using techniques such as chiral chromatography. | Isolation of the desired enantiomer of Rimazolium or a key chiral intermediate. |
Innovations in Reaction Conditions for Improved Synthesis of this compound and Derivatives
Modern synthetic organic chemistry continually seeks to improve reaction efficiency, yield, and environmental footprint. Innovations in reaction conditions for the synthesis of pyrido[1,2-a]pyrimidin-4-ones and related pyridinium salts are applicable to the production of this compound.
One area of innovation is the development of one-pot, multi-component reactions. A notable example is the facile and efficient one-pot, three-component synthesis of novel 4-substituted-2-thioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidin-5(2H)-one derivatives. This reaction utilizes iodine as a catalyst in an acidic medium, achieving good to excellent yields with reduced reaction times. tandfonline.com Such multi-component strategies offer advantages in terms of operational simplicity and atom economy.
Metal-catalyzed reactions have also been at the forefront of synthetic innovation. A copper(I) iodide (CuI)-catalyzed one-pot tandem reaction has been developed for the synthesis of multi-substituted pyrido[1,2-a]pyrimidin-4-ones. This process involves a C-N bond formation via an Ullmann-type coupling followed by an intramolecular amidation, demonstrating broad substrate scope and good functional group tolerance. rsc.org Furthermore, palladium-catalyzed C-H functionalization offers a direct method for introducing substituents onto the pyrido[1,2-a]pyrimidine scaffold. acs.org For instance, the electrophilic C-H palladation and subsequent Heck-type alkenylation of the tetrahydro[1,2-a]pyrimidine core have been shown to selectively form C(7) adducts. acs.org
The synthesis of pyridinium salts, the class of compounds to which this compound belongs, has also seen significant advancements. Visible light-mediated processes represent a green and mild approach. N-functionalized pyridinium salts have been shown to undergo site-selective C2 and C4 functionalization under visible light conditions, often without the need for a photocatalyst, through the formation of electron donor-acceptor (EDA) complexes.
| Innovation | Reaction Type | Key Advantages |
| One-Pot, Three-Component Synthesis | Iodine-catalyzed condensation | High efficiency, reduced reaction times, operational simplicity. tandfonline.com |
| CuI-Catalyzed Tandem Reaction | Ullmann-type C-N coupling and intramolecular amidation | Broad substrate scope, good functional group tolerance, suitable for gram-scale preparation. rsc.org |
| Palladium-Catalyzed C-H Functionalization | Heck-type alkenylation | Direct and regioselective introduction of functional groups onto the core scaffold. acs.org |
| Visible Light-Mediated Reactions | Photocatalyst-free C-H functionalization of pyridinium salts | Mild reaction conditions, high regioselectivity, environmentally friendly. |
These innovative synthetic methodologies, while not all have been explicitly applied to this compound, represent the cutting edge of heterocyclic chemistry and offer promising avenues for the efficient and stereoselective synthesis of this and related compounds.
Preclinical Pharmacological and Mechanistic Investigations of Rimazolium Metilsulfate
In Vivo Animal Model Studies of Pharmacological Activities
Rimazolium (B1212454) metilsulfate, a pyrido-pyrimidine derivative, has been the subject of preclinical research to elucidate its pharmacological effects, particularly its anti-inflammatory and analgesic properties. nih.gov In vivo animal models are crucial in understanding the potential therapeutic applications and mechanisms of action of new chemical entities. These studies provide a foundational understanding of how a compound interacts with a complex biological system, offering insights that in vitro assays alone cannot provide.
Anti-Inflammatory Mechanisms in Preclinical Models
The anti-inflammatory activity of rimazolium has been evaluated in various preclinical models of inflammation. These models aim to mimic aspects of human inflammatory conditions, allowing for the investigation of a compound's ability to modulate the inflammatory response.
Research into the anti-inflammatory mechanism of rimazolium suggests it operates differently from traditional non-steroidal anti-inflammatory drugs (NSAIDs) and opioids. nih.gov In a carrageenan-induced inflammation model, a standard method for assessing acute inflammation, rimazolium demonstrated a distinct temporal effect on the inflammatory cascade. nih.govnih.gov
The inflammatory response induced by carrageenan is multiphasic. The initial phase (the first hour) is characterized by the release of histamine (B1213489) and serotonin (B10506). The second phase involves kinin release, and the third phase is mediated by prostaglandins (B1171923). nih.gov Studies have shown that rimazolium effectively inhibits the first phase of carrageenan-induced inflammation, suggesting a mechanism related to the inhibition of histamine and serotonin release or their effects. nih.gov In contrast, morphine was found to inhibit the second (kinin-mediated) phase, while indomethacin (B1671933), a classic NSAID, inhibited the third (prostaglandin-mediated) phase. nih.gov
Furthermore, unlike indomethacin and morphine, rimazolium did not inhibit the chemiluminescence of leucocytes, a measure of the respiratory burst associated with phagocytic activity and a key component of the inflammatory response. nih.gov This finding further supports the notion that rimazolium's anti-inflammatory action is not mediated through the same pathways as prostaglandin (B15479496) synthesis inhibitors or opioids. nih.gov
The table below summarizes the comparative effects of rimazolium, morphine, and indomethacin on the different phases of carrageenan-induced inflammation.
| Compound | Inhibition of Histamine-Serotonin Phase | Inhibition of Kinin Phase | Inhibition of Prostaglandin Phase |
| Rimazolium | Yes | No | No |
| Morphine | No | Yes | No |
| Indomethacin | No | No | Yes |
Data sourced from comparative studies on carrageenan-induced inflammation. nih.gov
While specific histopathological data for rimazolium metilsulfate is not extensively detailed in the provided search results, the general methodology involves inducing inflammation in an animal model, often in the paw, and then treating the animal with the compound of interest. researchgate.net Subsequent microscopic examination of the affected tissue, typically stained with hematoxylin (B73222) and eosin (B541160) (H&E), allows for the scoring of inflammation based on the presence and density of inflammatory cells like neutrophils and lymphocytes. researchgate.net A reduction in these inflammatory infiltrates in treated animals compared to controls would provide strong evidence for the compound's anti-inflammatory activity. researchgate.net
Investigation of Specific Inflammatory Mediators and Cytokines in Animal Models
Analgesic Mechanism Research in Animal Models
The analgesic, or pain-relieving, properties of rimazolium have also been investigated in various animal models designed to assess different types of pain. Understanding the analgesic mechanism is critical for determining the potential clinical utility of a new compound for pain management.
Behavioral models of pain are essential for assessing the analgesic efficacy of a compound. These models often involve observing an animal's response to a painful stimulus.
One key finding is that rimazolium's analgesic effect appears to extend to pain that is not mediated by prostaglandins. nih.gov In the acetic acid-induced writhing test, a model of visceral pain where prostaglandins play a significant role, rimazolium, morphine, and indomethacin all demonstrated inhibitory effects. nih.gov However, in the magnesium sulfate (B86663) (MgSO4)-induced writhing test, a model where prostaglandins are not the primary mediators, rimazolium and morphine were effective in reducing the pain response, while prostaglandin synthesis inhibitors like indomethacin were not, or only slightly, effective. nih.gov This suggests that rimazolium's analgesic mechanism is, at least in part, independent of prostaglandin synthesis inhibition, distinguishing it from NSAIDs. nih.gov
The table below illustrates the differential effects of rimazolium, morphine, and indomethacin in different pain models.
| Compound | Inhibition of Prostaglandin-Mediated Pain (Acetic Acid Writhing) | Inhibition of Non-Prostaglandin-Mediated Pain (MgSO4 Writhing) |
| Rimazolium | Yes | Yes |
| Morphine | Yes | Yes |
| Indomethacin | Yes | No/Slight |
Data derived from comparative analgesic studies in animal models. nih.gov
Nociception refers to the sensory nervous system's process of encoding and processing noxious stimuli. dovepress.com Analgesic drugs can modulate this process at various levels, from the peripheral sensory neurons to the central nervous system (spinal cord and brain). mdpi.comnih.gov
The finding that rimazolium is effective in non-prostaglandin-mediated pain models suggests that it may act on central pain pathways or on peripheral mechanisms that are not dependent on cyclooxygenase (COX) inhibition. nih.govmerckvetmanual.com The descending pain modulatory pathways, which originate in the brain and can inhibit or facilitate pain signals at the spinal cord level, are a potential site of action for centrally acting analgesics. dovepress.commdpi.com However, the specific effects of rimazolium on these pathways have not been fully elucidated in the available research.
Further research would be needed to explore whether rimazolium interacts with specific neurotransmitter systems or ion channels involved in nociceptive transmission. mdpi.com Techniques such as in vivo electrophysiology could be employed to directly measure the activity of neurons in pain pathways in response to rimazolium administration.
Neurophysiological and Behavioral Studies of Pain Pathways in Animal Models
Exploration of Other Systemic Effects in Animal Studies Relevant to its Mechanisms
Preclinical studies on this compound have explored its effects on various physiological systems beyond its primary analgesic and anti-inflammatory actions. These investigations in animal models have provided insights into its broader pharmacological profile, particularly concerning its influence on the gastrointestinal, cardiovascular, and central nervous systems.
Gastrointestinal Effects:
Research in animal models, particularly rats, has highlighted the gastroprotective properties of this compound. Unlike many nonsteroidal anti-inflammatory drugs (NSAIDs) that are known to induce gastric lesions, rimazolium has demonstrated a capacity to protect the gastric mucosa.
In a comparative study, rimazolium was shown to depress the formation of gastric lesions induced by indomethacin in rats. nih.gov This suggests a mechanism of action that differs significantly from traditional NSAIDs, which often cause gastrointestinal irritation by inhibiting prostaglandin synthesis. nih.gov Further studies have indicated that rimazolium can inhibit the enhanced vascular permeability of the gastric mucosa induced by ethanol (B145695) in rats, a key event in the formation of chemically induced mucosal lesions. nih.gov This effect on vascular permeability suggests that part of its protective mechanism may involve the stabilization of the gastric mucosal barrier. nih.gov
Interactive Data Table: Effect of this compound on Gastric Lesions in Rats
| Treatment Group | Inducing Agent | This compound Effect | Finding | Citation |
| Rats | Indomethacin | Depressed lesion formation | Suggests a mechanism different from prostaglandin synthesis inhibitors. | nih.gov |
| Rats | Ethanol | Inhibited enhanced vascular permeability | Indicates a role in stabilizing the gastric mucosal barrier. | nih.gov |
Cardiovascular and Respiratory Effects:
While detailed quantitative data from preclinical studies on the specific cardiovascular and respiratory effects of this compound are not extensively available in recent literature, some information can be gleaned from its known applications and comparisons with other analgesics. It has been noted for its use in managing chronic pain, particularly when associated with chronic respiratory tract diseases, suggesting a favorable respiratory profile compared to opioid analgesics which are known to cause respiratory depression. ncats.io One study mentioned that a composition containing azidomorphine (B1238691) and rimazolium potentiated the analgesic effects while antagonizing the respiratory depressant effects of the opioid. researchgate.net However, specific data on parameters such as blood pressure, heart rate, and respiratory rate from dedicated preclinical studies are not readily accessible in the reviewed literature.
Central Nervous System (CNS) Effects:
Preclinical evaluations have established that this compound is a non-narcotic analgesic, lacking the capacity to produce opiate-like physiological dependence. ncats.ionih.gov Studies in rats have shown that chronic treatment with rimazolium did not lead to the development of tolerance, and no withdrawal syndrome was observed upon administration of naloxone, an opioid antagonist. nih.gov Furthermore, rimazolium did not substitute for morphine in morphine-dependent rats, confirming its lack of narcotic-like abuse liability. nih.gov
While high doses of rimazolium (180 mg/kg) have been shown to have a sedative effect in rats, non-sedative doses did not inhibit biotransformation reactions in the liver. nih.gov This indicates that at therapeutic doses, its impact on the central nervous system is primarily analgesic without significant sedative or dependence-inducing properties.
Interactive Data Table: Central Nervous System Profile of this compound in Animal Models
| Animal Model | Finding | Implication | Citation |
| Rats | No development of tolerance with chronic treatment. | Suitable for long-term pain management without loss of efficacy. | nih.gov |
| Rats | No naloxone-precipitated withdrawal syndrome. | Lacks opiate-like physical dependence. | nih.gov |
| Rats | Did not substitute for morphine in dependent subjects. | Low potential for abuse. | nih.gov |
| Rats | Sedative effects observed only at high doses (180 mg/kg). | Analgesic effect at therapeutic doses is not associated with significant sedation. | nih.gov |
Advanced Analytical Methodologies in Rimazolium Metilsulfate Research
Spectroscopic Techniques for Research Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Rimazolium (B1212454) Metilsulfate. Both ¹H and ¹³C NMR provide critical data for confirming the compound's identity and for identifying and quantifying impurities.
In ¹H NMR, the chemical shifts of the protons in the 1,2,4-triazole (B32235) ring are particularly diagnostic. For 1,2,4-triazole derivatives, the protons attached to the triazole ring typically resonate in the downfield region of the spectrum, generally between 8.00 and 8.75 ppm. mdpi.com A signal for a similar 1,2,4-triazole compound has been noted at 8.51 ppm. omicsonline.org The specific chemical shifts are influenced by the substituents on the triazole ring. The protons of the methyl group from the metilsulfate moiety would be expected to appear in the upfield region of the spectrum.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbon atoms of the 1,2,4-triazole ring in related structures have been observed in the range of 122.46–148.64 ppm. mdpi.com The presence of impurities can be detected by the appearance of additional signals in both ¹H and ¹³C NMR spectra, allowing for their identification and quantification relative to the main compound.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted 1,2,4-Triazole Ring
| Atom | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |
| Triazole Ring Proton | 8.00 - 8.75 | - |
| Triazole Ring Carbon 1 | - | 122.46 - 148.64 |
| Triazole Ring Carbon 2 | - | 122.46 - 148.64 |
Note: Specific shifts for Rimazolium Metilsulfate may vary based on its full structure and the solvent used.
Mass Spectrometry (MS) Applications in this compound Research (e.g., metabolite identification, purity)
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for studying its fragmentation patterns, which aids in structural confirmation and the identification of metabolites and impurities. When coupled with liquid chromatography (LC-MS), it becomes a highly sensitive and selective method for quantitative analysis.
The fragmentation of 1,2,4-triazole derivatives under mass spectrometric conditions often involves the sequential loss of small neutral molecules and cleavage of the heterocyclic ring. researchgate.netinnovareacademics.in The specific fragmentation pathway provides a molecular fingerprint that can be used to confirm the identity of this compound. In metabolic studies, LC-MS can be used to detect and identify metabolites by tracking the mass-to-charge ratio (m/z) of the parent drug and its biotransformation products in biological matrices. This is crucial for understanding the compound's pharmacokinetic profile.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Characterization and Quantification
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in this compound and its electronic transitions, respectively.
IR spectroscopy is used to identify characteristic vibrational frequencies of the bonds within the molecule. For 1,2,4-triazole derivatives, key absorption bands include C-H aromatic stretching vibrations around 3032-3097 cm⁻¹, N-H stretching (if present) near 3126 cm⁻¹, C=C aromatic stretching in the range of 1483-1529 cm⁻¹, and N=N stretching around 1543 cm⁻¹. omicsonline.orgresearchgate.net The presence and position of these bands can confirm the integrity of the triazole ring system.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Heterocyclic compounds like triazoles exhibit characteristic π → π* transitions. For some 1,2,3-triazoles, these transitions are observed around 205-216 nm. researchgate.netajol.info The UV absorption of 1,2,4-triazoles is generally reported to be weak above 240 nm. rsc.orgrsc.org The position and intensity of the absorption maximum (λmax) can be used for quantitative analysis based on the Beer-Lambert law.
Table 2: Characteristic IR Absorption Bands for 1,2,4-Triazole Derivatives
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| C-H Aromatic Stretching | 3032 - 3097 |
| N-H Stretching | ~3126 |
| C=C Aromatic Stretching | 1483 - 1529 |
| N=N Stretching | ~1543 |
Chromatographic Methods in Preclinical and Synthetic Studies
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound, as well as for the detection of process-related impurities and by-products.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for assessing the purity and for the quantitative determination of this compound in bulk drug substance and pharmaceutical formulations. Due to the polar nature of many heterocyclic compounds, reversed-phase HPLC is a common approach. mdpi.comoup.com
A typical HPLC method would involve a C18 or similar stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The use of a buffer is important to control the ionization state of the analyte and ensure reproducible retention times. Detection is often performed using a UV detector set at a wavelength where the compound exhibits significant absorbance. Method validation according to regulatory guidelines is crucial to ensure the method is accurate, precise, linear, and specific for its intended purpose.
Gas Chromatography (GC) for Volatile By-products and Related Compound Analysis
Gas Chromatography (GC) is a valuable technique for the analysis of volatile and semi-volatile impurities that may be present in this compound as a result of its synthesis. researchgate.netnih.gov These can include residual solvents or volatile by-products. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for the identification of these trace-level impurities. innovareacademics.inomicsonline.org
The choice of the GC column is critical and often involves a non-polar or medium-polarity stationary phase. The temperature program of the GC oven is optimized to achieve good separation of the impurities from the solvent front and from each other. A flame ionization detector (FID) can be used for quantification, while a mass spectrometer provides structural information for identification. Given the potential for thermal degradation of some triazole compounds, careful method development is necessary to ensure that the observed peaks are genuine impurities and not artifacts of the analytical process. researchgate.net
Emerging Analytical Techniques for Biological Interaction Studies
X-ray Fluorescence (XRF) is a powerful analytical technique that determines the elemental composition of a sample. bruker.com The process involves exciting a sample with a primary X-ray beam, which causes atoms within the sample to displace inner orbital electrons. bruker.com As outer electrons fill these vacancies, a secondary, fluorescent X-ray is emitted. The energy of this fluorescent X-ray is characteristic of the specific element from which it was emitted, allowing for qualitative and quantitative analysis. bruker.com
In drug discovery, XRF is being adapted for high-throughput screening (HTS) to study ligand-receptor binding events. googleapis.comgoogleapis.com This method offers a significant advantage over traditional assays by potentially eliminating the need for fluorescent or radioactive labels, which can sometimes alter the binding properties of a drug candidate. googleapis.com The principle relies on detecting an element that is unique to the ligand or receptor. This compound contains sulfur, which can serve as an elemental tag. googleapis.com In an HTS setup, an array of different protein receptors can be exposed to a solution containing this compound. By measuring the XRF signal for sulfur, the amount of the compound bound to each specific receptor can be quantified. googleapis.com This approach allows for the direct measurement of binding and can be used to estimate binding selectivity and affinity across a wide range of biological targets simultaneously. googleapis.comgoogleapis.comnih.gov
Ligand binding assays (LBAs) are fundamental tools in pharmacology and drug development used to quantify the interaction between a ligand (such as a drug molecule) and its biological target (like a receptor or enzyme). swordbio.comcreative-biolabs.com These assays are critical for confirming that a drug engages its intended target in a biological system, a key step in understanding its mechanism of action and potential efficacy. swordbio.comeurofins-viracorbiopharma.com
Immunological assays, a subset of LBAs, utilize the high specificity of antibody-antigen interactions. Common formats include the Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA). clinisciences.comwoah.org In a typical competitive LBA format for a small molecule like this compound, a known amount of labeled ligand competes with the unlabeled drug from a sample for a limited number of receptor binding sites. The amount of labeled ligand detected is inversely proportional to the concentration of the drug in the sample.
Target engagement studies use LBAs to demonstrate that a drug binds to its target in complex biological matrices. swordbio.com The development of robust and sensitive assays is crucial. swordbio.comeuropa.eu Technologies such as electrochemiluminescence (ECL) offer high sensitivity and a wide dynamic range, making them suitable for detecting low-concentration analytes. mesoscale.comcellcarta.com These assays can be designed to be highly specific and are adaptable to high-throughput formats, making them indispensable for screening and characterizing drug candidates like this compound. woah.orgmesoscale.com
Table 2: Overview of Ligand Binding Assay Formats
| Assay Type | Principle | Common Detection Method | Key Features |
|---|---|---|---|
| Competitive Assay | Unlabeled analyte in the sample competes with a labeled analyte for limited binding sites on a capture molecule. creative-biolabs.com | Colorimetric, Fluorescence, Radioactivity, Chemiluminescence | Signal is inversely proportional to analyte concentration. Suitable for small molecules. |
| Sandwich Assay | Analyte is "sandwiched" between two antibodies (capture and detection), typically specific for different epitopes. swordbio.com | Colorimetric, Fluorescence, Electrochemiluminescence (ECL) | Signal is directly proportional to analyte concentration. High specificity and sensitivity. swordbio.comcellcarta.com |
| Radioimmunoassay (RIA) | A type of competitive assay that uses a radiolabeled ligand (e.g., with ³H or ¹²⁵I). creative-biolabs.comrevvity.com | Scintillation counting or gamma counting | High sensitivity but involves handling radioactive materials. revvity.com |
| Filtration-Based Assay | Receptor-ligand complexes are separated from the free ligand by rapid filtration through a filter plate, and the bound radioactivity is measured. revvity.com | Scintillation counting | A common method for receptor binding studies using radiolabeled ligands. revvity.com |
X-ray Fluorescence (XRF) for Receptor Binding Affinity Estimation in High-Throughput Screening
Computational Chemistry and Molecular Modeling Approaches
Computational methods are integral to modern drug discovery, providing insights into molecular interactions that guide the design and optimization of new therapeutic agents. In silico molecular docking and molecular dynamics (MD) simulations are two of the most powerful techniques used to study how a ligand like this compound interacts with its biological target at an atomic level. plos.orgmdpi.com
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The process involves computationally placing the ligand into the binding site of a protein in numerous possible conformations and scoring each pose based on its binding energy. mdpi.commdpi.com This allows researchers to identify the most likely binding mode and estimate the binding affinity. mdpi.com Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the ligand's biological activity. plos.orgrsc.org
Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-receptor complex. arxiv.org Starting from a docked pose, an MD simulation calculates the motion of every atom in the system over time by solving Newton's equations of motion. tsukuba.ac.jparxiv.org These simulations, which can span from nanoseconds to microseconds, assess the stability of the binding pose and analyze the flexibility of both the ligand and the protein. plos.orgmdpi.com MD simulations offer a deeper understanding of the conformational changes that occur upon binding and can be used to calculate binding free energies, providing a more accurate estimation of binding affinity than docking alone. tsukuba.ac.jp
Table 3: Workflow for Docking and Molecular Dynamics Simulation
| Step | Description | Purpose |
|---|---|---|
| 1. Structure Preparation | Obtain and prepare the 3D structures of the target protein (e.g., from the Protein Data Bank) and the ligand (this compound). This includes adding hydrogens and assigning charges. mdpi.com | To ensure the input structures are chemically correct and ready for simulation. |
| 2. Molecular Docking | Use a docking program (e.g., AutoDock) to place the ligand into the defined binding site of the protein and score the resulting poses. mdpi.commdpi.com | To predict the most probable binding mode and estimate binding affinity. |
| 3. System Setup for MD | Place the best-docked protein-ligand complex into a simulation box, solvate it with water molecules, and add ions to neutralize the system. tsukuba.ac.jp | To create a realistic physiological environment for the simulation. |
| 4. MD Simulation | Run the simulation for a specified length of time using software like GROMACS, allowing the atoms in the system to move according to physical force fields. mdpi.com | To observe the dynamic behavior and stability of the protein-ligand complex over time. plos.org |
| 5. Trajectory Analysis | Analyze the output trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond formation. plos.orgmdpi.com | To quantify the stability of the complex, identify flexible regions, and understand the persistent interactions. |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are widely used in drug discovery to predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts and reducing costs. googleapis.com
In the context of this compound, QSAR models have been developed to perform virtual screening for compounds with potential analgesic activity. These studies utilize a dataset of compounds, including this compound, with known activities. For each compound, a set of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics.
A statistical method, such as multiple linear regression or machine learning algorithms, is then used to build a model that correlates these descriptors with the observed biological activity. mdpi.com The resulting QSAR equation can then be used to predict the activity of new analogues of this compound based solely on their calculated descriptors. This approach helps in identifying which structural features are critical for activity and guides the design of more potent compounds. googleapis.com
Table 4: Examples of Molecular Descriptors in QSAR Studies
| Descriptor Type | Example | Information Encoded |
|---|---|---|
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describes the atomic connectivity and branching of a molecule. |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Relates to the basic composition and count of specific atoms/groups in the molecule. ebi.ac.uk |
| Geometric | Molecular Surface Area, Molecular Volume | Describes the 3D size and shape of the molecule. |
| Physicochemical | LogP (octanol-water partition coefficient), Molar Refractivity | Quantifies properties like lipophilicity and polarizability. ebi.ac.uk |
| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment | Describes the electronic properties and reactivity of the molecule. |
| Stochastic Linear Indices | Linear indices based on bond relationships. | Used to separate compounds into different classes (e.g., analgesic vs. non-analgesic). |
Future Directions and Emerging Research Avenues for Rimazolium Metilsulfate
Identification and Validation of Novel Molecular Targets for Mechanism-Based Research
While Rimazolium (B1212454) Metilsulfate is known for its analgesic properties, its precise molecular interactions remain an area ripe for investigation. ncats.io Future research should focus on identifying and validating novel molecular targets to build a comprehensive, mechanism-based understanding of its action. Current knowledge suggests that at high concentrations, it can inhibit certain liver enzymes, but its primary analgesic pathway is distinct from nonsteroidal anti-inflammatory drugs (NSAIDs) and it does not operate via opiate-like pathways. ncats.iogoogle.com
Emerging research in pain management highlights several potential target families that could be relevant for Rimazolium. nih.gov These include novel regulatory pathways of the mu opioid receptor (MOR), the cannabinoid receptor system (CB₁R), and various inflammatory mediators. nih.govresearchgate.net Investigating Rimazolium's activity at these sites could reveal previously unknown mechanisms. For example, studies could explore if Rimazolium acts as an allosteric modulator on known pain receptors, a strategy that has shown promise for developing safer therapeutics. nih.gov
The validation process for any identified target is crucial. This would involve a combination of biochemical assays, cell-based functional assays, and potentially genetic approaches to confirm that the interaction between Rimazolium and the proposed target is responsible for its analgesic effect.
| Potential Target Class | Research Rationale | Validation Methods |
| Ion Channels | Investigate modulation of channels involved in nociception (e.g., TRP channels, voltage-gated sodium channels). | Patch-clamp electrophysiology, calcium imaging assays. |
| GPCRs (Non-opioid) | Screen against a panel of G-protein coupled receptors known to be involved in pain and inflammation (e.g., cannabinoid, adenosine (B11128) receptors). nih.gov | Radioligand binding assays, functional assays (e.g., cAMP, β-arrestin recruitment). |
| Enzymatic Pathways | Explore inhibition of enzymes in inflammatory cascades beyond the cyclooxygenase (COX) system. google.com | Enzyme activity assays, cellular assays measuring downstream products. |
| Nuclear Receptors | Assess potential interaction with nuclear receptors that regulate inflammatory gene expression. | Reporter gene assays, co-immunoprecipitation. |
This table outlines hypothetical research avenues for identifying novel molecular targets for Rimazolium Metilsulfate, based on general principles of pain research.
Advanced Structure-Activity Relationship (SAR) Studies for Therapeutic Optimization in Preclinical Settings
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure relates to its biological activity. gardp.orgwikipedia.org For this compound, which has a distinct pyridopyrimidine core, advanced SAR studies could systematically guide the synthesis of new analogues with optimized therapeutic properties. drugbank.com The goal of these preclinical studies would be to enhance potency, improve selectivity, and fine-tune pharmacokinetic properties. oncodesign-services.com
By making systematic chemical modifications to the Rimazolium scaffold, researchers can identify which functional groups are essential for its analgesic activity and which can be altered to improve its drug-like qualities. wikipedia.orgoncodesign-services.com For example, modifications could be made to the dimethyl, carbethoxy, or tetrahydro-homopyrimidazol components of the molecule. ncats.io
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can complement experimental synthesis. wikipedia.org These models use data from tested compounds to predict the activity of new, unsynthesized analogues, thereby accelerating the optimization process and reducing the reliance on extensive chemical synthesis. oncodesign-services.com
| Structural Modification Area | Desired Therapeutic Outcome | Rationale |
| Carbethoxy Group (C₃) | Increased Potency / Selectivity | This ester group is a key site for hydrogen bonding and can be modified to explore different alkyl or aryl groups to enhance target interaction. |
| Methyl Groups (N₁, C₆) | Altered Metabolism / Potency | Methyl groups can influence metabolic stability and steric interactions within a binding pocket. Modifying them could optimize the drug's half-life. |
| Tetrahydro-homopyrimidazol Ring | Improved Bioavailability / CNS Penetration | Altering the saturation or size of this ring system could impact the molecule's overall polarity and shape, affecting its ability to cross biological membranes. |
| Oxo Group (C₄) | Enhanced Target Binding | The keto group is a potential hydrogen bond acceptor. Its replacement with other functional groups (e.g., a thio-group) could significantly alter binding affinity. nih.gov |
This table presents a hypothetical framework for SAR studies on this compound, illustrating how targeted chemical modifications could lead to therapeutic optimization.
Development and Application of Novel In Vitro and In Vivo Models for Deeper Mechanistic Elucidation
To better understand how this compound functions, future research must move beyond traditional experimental models. The development and application of novel in vitro and in vivo systems that more accurately reflect human physiology are essential for deeper mechanistic insights. nih.govnih.gov
Advanced In Vitro Models: Traditional two-dimensional (2D) cell cultures often fail to replicate the complex cellular environment of living tissue. nih.gov Three-dimensional (3D) culture systems, such as spheroids and organoids, offer a more representative model. For Rimazolium research, one could develop:
Neuronal Spheroids: 3D cultures of sensory neurons to study the compound's direct effects on nociceptive signaling in a tissue-like context.
Co-culture Systems: Models that include neurons, glial cells, and immune cells to investigate the interplay between the nervous and immune systems in chronic pain states and how Rimazolium modulates this neuro-inflammatory environment.
Microfluidic "Organ-on-a-Chip" Devices: These systems can mimic the dynamic environment of specific tissues, allowing for the study of drug transport, metabolism, and efficacy under physiologically relevant conditions like shear stress. nih.gov
Novel In Vivo Models: While animal models are a staple of preclinical research, selecting and refining these models is critical. nih.gov Future studies could employ:
Genetically Engineered Models: Animals with specific genes related to pain pathways knocked out or modified to pinpoint Rimazolium's target.
Disease-Specific Models: Utilizing more sophisticated models of chronic pain, such as neuropathic pain or inflammatory arthritis, to evaluate the efficacy of Rimazolium beyond simple nociceptive tests. meliordiscovery.com These complex models provide insight into the drug's performance in a system with ongoing pathology. nih.gov
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research
Omics technologies, which involve the large-scale study of biological molecules, offer a powerful, unbiased approach to understanding a drug's global impact on a biological system. humanspecificresearch.orgimec-int.com Integrating proteomics and metabolomics into Rimazolium research can reveal its mechanism of action, identify biomarkers of response, and uncover novel therapeutic effects. taylorfrancis.com
Proteomics: This is the large-scale study of proteins. frontiersin.orgnih.gov By comparing the proteome of cells or tissues before and after treatment with Rimazolium, researchers can identify which proteins and signaling pathways are significantly altered. iric.ca This could confirm expected effects on pain pathways or reveal entirely new ones. Techniques like mass spectrometry-based quantitative proteomics can provide a comprehensive map of protein expression changes. frontiersin.org
Metabolomics: This field analyzes the complete set of small-molecule metabolites within a biological sample, providing a real-time snapshot of physiological activity. ebi.ac.ukcmbio.iomdpi.com Metabolomic profiling can show how Rimazolium affects cellular metabolism. This is particularly relevant for understanding its effects on inflammation and cellular stress, which are intimately linked to metabolic state. mdpi.com
| Omics Technology | Application in Rimazolium Research | Potential Insights |
| Proteomics | Quantify changes in protein expression and post-translational modifications (e.g., phosphorylation) in neuronal or immune cells after drug exposure. iric.ca | Identification of specific kinases, receptors, or structural proteins modulated by Rimazolium, clarifying its signaling pathway. |
| Metabolomics | Profile the metabolic fingerprint of biofluids (e.g., plasma, cerebrospinal fluid) from in vivo models treated with Rimazolium. cmbio.iomdpi.com | Discovery of metabolic biomarkers that correlate with analgesic efficacy; understanding of the drug's impact on energy metabolism and inflammatory mediators. |
| Transcriptomics | Analyze changes in messenger RNA (mRNA) expression to understand which genes are up- or down-regulated by the drug. | Elucidation of the transcriptional networks affected by Rimazolium, providing upstream information to complement proteomic data. |
| Integrated Multi-Omics | Combine data from genomics, transcriptomics, proteomics, and metabolomics for a holistic, systems-biology view of the drug's effects. nih.gov | A comprehensive understanding of the drug's mechanism from gene to function, potentially identifying patient subgroups who may respond best. |
This table summarizes the potential applications and insights that could be gained by integrating various omics technologies into the study of this compound.
Exploration of this compound in Combination with Other Agents for Synergistic Preclinical Effects
Combination therapy, where two or more drugs are used together, is a cornerstone of treatment for many complex diseases. oncotarget.com This approach can enhance therapeutic efficacy, overcome drug resistance, and potentially reduce side effects by allowing for lower doses of each agent. oncotarget.commdpi.com Exploring Rimazolium in combination with other therapeutic agents in preclinical settings could reveal synergistic or additive effects for pain management.
Given that Rimazolium is a non-narcotic analgesic, combining it with drugs from different classes could target multiple pain mechanisms simultaneously. ncats.io This strategy is based on the principle that many chronic pain states are multifactorial and may not respond adequately to a single-target agent. harvard.edu
Preclinical studies should be designed to rigorously assess these interactions. Checkerboard assays in vitro can determine if the combination is synergistic, additive, or antagonistic. Subsequent in vivo studies in relevant pain models can then validate these findings and assess the impact on both efficacy and potential side effects. nih.gov
| Combination Agent Class | Scientific Rationale | Preclinical Model for Testing |
| NSAIDs (e.g., Meloxicam) | Target complementary pain pathways; Rimazolium's non-NSAID mechanism could complement the COX inhibition by NSAIDs. ncats.iogoogle.com | Inflammatory pain models (e.g., carrageenan-induced paw edema). |
| Opioid Analgesics (e.g., Morphine) | Potential for an "opioid-sparing" effect, allowing for a lower, safer dose of the opioid while maintaining or enhancing analgesia. nih.gov | Neuropathic or post-operative pain models. |
| Anticonvulsants (e.g., Gabapentin) | Target neuropathic pain mechanisms, which may differ from the targets of Rimazolium, leading to broader efficacy. | Chronic constriction injury (CCI) or spinal nerve ligation (SNL) models of neuropathic pain. |
| Anti-inflammatory Biologics | Combine broad analgesic action with highly specific anti-inflammatory effects for conditions like rheumatoid arthritis. | Collagen-induced arthritis models. |
This table provides a summary of potential preclinical combination therapies involving this compound, outlining the rationale and appropriate models for investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
